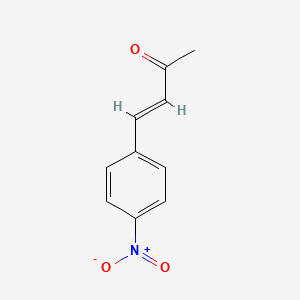

4-(4-Nitrophenyl)but-3-en-2-one

Description

Contextualization within Conjugated Enone Chemistry

Conjugated enones, also known as α,β-unsaturated ketones, are a class of organic compounds characterized by a ketone functional group conjugated to a carbon-carbon double bond. This arrangement results in a delocalized π-electron system that influences the molecule's reactivity. youtube.comnerdfighteria.info The presence of the nitro group, a strong electron-withdrawing group, at the para position of the phenyl ring in 4-(4-nitrophenyl)but-3-en-2-one (B1336856) further enhances the electrophilic nature of the β-carbon, making it highly susceptible to nucleophilic attack. This characteristic is central to its utility in various chemical transformations.

The reactivity of conjugated enones like this compound is dominated by two main types of nucleophilic addition: 1,2-addition to the carbonyl carbon and 1,4-addition (or conjugate addition) to the β-carbon. nerdfighteria.info The specific reaction pathway is influenced by factors such as the nature of the nucleophile and the reaction conditions.

Significance in Contemporary Organic Synthesis and Research

The significance of this compound in modern organic synthesis stems from its role as a versatile building block. Its reactive nature allows for the construction of a wide array of more complex molecular architectures.

Synthesis and Reactions:

The most common method for synthesizing this compound is the Claisen-Schmidt or crossed aldol (B89426) condensation. prepchem.com This reaction involves the base-catalyzed condensation of 4-nitrobenzaldehyde (B150856) with acetone (B3395972). prepchem.com

The compound undergoes a variety of chemical reactions, including:

Michael Addition: As a potent Michael acceptor, it readily reacts with a wide range of nucleophiles, such as amines, thiols, and carbanions, at the β-carbon. This reaction is fundamental to its use in building more complex molecules.

Reduction: The nitro group can be selectively reduced to an amino group, providing a pathway to synthesize various amino-substituted compounds. The carbonyl group can also be reduced.

Cycloaddition Reactions: The conjugated double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.

Heterocycle Synthesis: It is a key starting material for the synthesis of various heterocyclic compounds, including pyrimidines, pyridines, and pyrazoles, which are important scaffolds in medicinal chemistry.

Research Applications:

The unique electronic and structural features of this compound and its derivatives have led to their investigation in several areas of research:

Medicinal Chemistry: Derivatives of this compound have been studied for their potential biological activities.

Nonlinear Optics: The presence of a donor-π-acceptor system in some of its derivatives gives rise to nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics.

Material Science: It has been used in the development of optoelectronic materials.

Physicochemical Properties:

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol chemicalbook.comnih.gov |

| Melting Point | 110 °C prepchem.com |

| Appearance | Colorless to yellow solid prepchem.comsigmaaldrich.com |

| CAS Number | 3490-37-7 chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-nitrophenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h2-7H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCRQJMZUHNLKJ-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10876273 | |

| Record name | 3-Buten-2-one,4-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-49-6, 3490-37-7 | |

| Record name | (Z)-4-(4-Nitrophenyl)-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3490-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one,4-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-4-(4-nitrophenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 4 Nitrophenyl but 3 En 2 One

Claisen-Schmidt Condensation Pathways to 4-(4-Nitrophenyl)but-3-en-2-one (B1336856)

The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation that occurs between an aromatic carbonyl compound lacking an α-hydrogen, such as 4-nitrobenzaldehyde (B150856), and a ketone with α-hydrogens, like acetone (B3395972). wikipedia.org This reaction can be performed under various conditions, including conventional heating and microwave irradiation.

The most common and historically significant method for synthesizing this compound is the base-catalyzed Claisen-Schmidt condensation between 4-nitrobenzaldehyde and acetone. prepchem.com In this procedure, a strong base, typically an aqueous solution of sodium hydroxide (B78521), is used to deprotonate the α-carbon of acetone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration under the reaction conditions to yield the conjugated enone, this compound. jocpr.com

One established protocol involves heating 4-nitrobenzaldehyde and acetone with a 10% sodium hydroxide solution on a water bath, which upon cooling and recrystallization from alcohol, yields the product. prepchem.com

Table 1: Conventional Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-Nitrobenzaldehyde | Acetone | 10% Sodium Hydroxide | Heated on water bath for 1 hour | ~76% (Calculated from 3g product from 2.85g aldehyde) | prepchem.com |

To accelerate reaction times and potentially improve yields, microwave-assisted organic synthesis (MAOS) has been applied to the Claisen-Schmidt condensation. One study reports the synthesis of this compound via the condensation of 4-nitrobenzaldehyde and acetone under microwave irradiation, achieving a 46% yield. Another investigation into microwave-assisted Claisen-Schmidt reactions for nitro-substituted chalcones used a power of 160 Watts for 5 minutes. jocpr.com

However, research also suggests that microwave irradiation may not be the optimal method when a nitro substituent is present on the benzaldehyde (B42025). jocpr.com The high energy input over a short period may not be sufficient to drive the elimination step to completion, potentially favoring the formation of the aldol addition product. jocpr.com

The position and presence of the nitro group significantly influence the outcome of the Claisen-Schmidt condensation. When the electron-withdrawing nitro group is located on the benzaldehyde ring (in this case, at the para position), it decreases the electron density on the aromatic ring. jocpr.com This effect reduces the partial positive charge on the carbonyl carbon, thereby decreasing its reactivity towards nucleophilic attack by the acetone enolate. jocpr.com

This deactivation can make the final dehydration step of the aldol product more difficult, and in some cases, the reaction stops at the stable β-hydroxyketone intermediate. jocpr.com For example, the reaction between 4-methoxyacetophenone and 4-nitrobenzaldehyde under conventional base-catalyzed conditions yielded the aldol product, 3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one, instead of the expected chalcone (B49325). jocpr.com This indicates that the formation of the final enone is not always guaranteed and is highly dependent on the specific substrates and conditions.

Conversely, if the nitro group were on the acetophenone (B1666503) component, it would increase the acidity of the α-protons, facilitating enolate formation and generally leading to higher reaction yields. jocpr.com Comparing the synthesis of different isomers, the reaction of o-nitrobenzaldehyde with acetone under similar conditions also yields the corresponding enone, 4-(2-nitrophenyl)but-3-en-2-one, suggesting the reaction is viable for different substitution patterns, although yields and reaction dynamics may vary. prepchem.com

Alternative Precursor-Based Routes to this compound

Beyond the direct condensation of an aldehyde and a ketone, this compound can be conceptualized through multi-step sequences starting from saturated precursors. These routes offer alternative disconnections for the target molecule.

The α,β-unsaturated system of the target compound can be formed via an elimination reaction from a suitable saturated precursor. This strategy typically involves two stages: synthesis of the precursor and subsequent elimination.

A key saturated precursor is the aldol addition product itself, 4-hydroxy-4-(4-nitrophenyl)butan-2-one. If this intermediate is isolated, it can be dehydrated in a separate step using acid catalysis to form the double bond.

Another general approach for creating α,β-unsaturated carbonyls is through the elimination of an α-halo ketone. youtube.comyoutube.com This would involve the synthesis of a precursor like 3-bromo-4-(4-nitrophenyl)butan-2-one. Treatment of this α-bromo ketone with a non-nucleophilic base, such as pyridine (B92270) or lithium carbonate, would induce an E2 elimination reaction to install the double bond between the α and β carbons, yielding this compound. youtube.comyoutube.com A related method involves the synthesis and subsequent thermal elimination of a selenoxide derivative, which is known to produce α,β-unsaturated carbonyl compounds under mild conditions. organicreactions.orgwikipedia.org

Synthesizing this compound can also be envisioned through a sequence of reduction and oxidation steps, or vice-versa. For instance, the oxidation of the corresponding allylic alcohol, 4-(4-nitrophenyl)but-3-en-2-ol, would yield the target ketone. This oxidation could be achieved using common oxidizing agents like manganese dioxide (MnO₂) or chromium-based reagents, which are effective for oxidizing allylic alcohols.

The required allylic alcohol precursor could be prepared through several means, including the selective reduction of the carbonyl group of this compound itself (less of a synthesis and more of an interconversion) or by the addition of a vinyl Grignard reagent to 4-nitrobenzaldehyde followed by isomerization. While less direct than the Claisen-Schmidt condensation, these oxidation-reduction sequences are fundamental transformations in organic synthesis that provide alternative routes to the target compound. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency and yield of this compound synthesis are highly dependent on the optimization of various reaction parameters, including the choice of catalyst, solvent, temperature, and the use of alternative energy sources like microwave and ultrasound irradiation.

Conventional synthesis typically involves heating a mixture of 4-nitrobenzaldehyde and acetone in the presence of an aqueous solution of a base like sodium hydroxide. For instance, heating these reactants with a 10% sodium hydroxide solution on a water bath for one hour, followed by cooling and recrystallization from alcohol, has been reported to produce the target compound.

However, research has shown that the presence of the electron-withdrawing nitro group on the benzaldehyde ring can decrease the reactivity of the carbonyl carbon towards nucleophilic attack. This can impact the reaction yield and may necessitate adjustments to the reaction conditions. Some studies suggest that for nitro-substituted benzaldehydes, acid-catalyzed Claisen-Schmidt condensation might be a more effective approach. jocpr.com

To enhance reaction rates and yields, modern synthetic methodologies have been explored. These include the use of microwave irradiation and ultrasound, which often lead to significantly shorter reaction times and improved efficiency compared to conventional heating methods. sphinxsai.comjaveriana.edu.coresearchgate.net

Microwave-assisted synthesis, for example, has been shown to be a simple, clean, and efficient method for preparing compounds like this compound, often with a notable increase in yield and a dramatic reduction in reaction time from hours to minutes. sphinxsai.com One specific microwave-assisted procedure involves the reaction of 4-nitrobenzaldehyde and acetone in the presence of an aqueous sodium hydroxide solution, resulting in a 46% yield of (E)-4-(4-nitrophenyl)but-3-en-2-one.

The use of different catalysts has also been investigated to optimize the synthesis. While traditional base catalysis is common, other catalytic systems, including solid catalysts and organocatalysts, have been employed. For instance, l-prolinamide (B555322) derivatives have been used as catalysts in the direct aldol reaction of 4-nitrobenzaldehyde with acetone, demonstrating the potential for asymmetric synthesis and providing varying yields depending on the specific catalyst structure. nih.gov

The table below presents a summary of different reaction conditions and the corresponding yields for the synthesis of this compound, based on available research findings.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 10% NaOH | Water/Alcohol | Heating on water bath for 1 hour | Not specified | PrepChem.com |

| aq. NaOH | Acetone | Microwave irradiation | 46 | An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC |

| l-Prolinamide (2a) | Neat Acetone | Room Temperature | 80 | Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC |

It is important to note that the choice of solvent can also influence the reaction outcome. Studies on related condensations have shown that solvent polarity can affect the reaction rate and the stability of intermediates. mdpi.com The optimization of these parameters is crucial for developing efficient and high-yielding synthetic protocols for this compound.

Comprehensive Spectroscopic and Structural Elucidation of 4 4 Nitrophenyl but 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-(4-nitrophenyl)but-3-en-2-one (B1336856) shows distinct signals corresponding to the different types of protons present.

The protons of the aromatic ring appear as two doublets in the downfield region of the spectrum. The two protons ortho to the nitro group are observed at approximately 8.20 ppm, while the two protons meta to the nitro group are found at around 7.54 ppm. rsc.org The olefinic protons on the butenone chain also give rise to characteristic signals. The proton attached to the carbon adjacent to the carbonyl group typically appears as a doublet, while the proton adjacent to the aromatic ring appears as a doublet of doublets, due to coupling with both the other olefinic proton and the protons on the adjacent carbon. The methyl protons of the acetyl group are observed as a sharp singlet at approximately 2.22 ppm. rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to NO₂) | ~8.20 | d | ~8.5 |

| Ar-H (meta to NO₂) | ~7.54 | d | ~8.5 |

| CH=CH-C=O | - | d | - |

| CH=CH-Ar | - | dd | - |

| CH₃ | ~2.22 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound displays signals for each unique carbon atom.

The carbonyl carbon of the ketone is typically found in the range of 195-200 ppm. The carbon atoms of the aromatic ring show distinct chemical shifts due to the influence of the nitro group. The carbon atom bearing the nitro group is significantly deshielded and appears at a higher chemical shift, while the other aromatic carbons appear at lower chemical shifts. The olefinic carbons also have characteristic chemical shifts in the region of 120-150 ppm. The methyl carbon of the acetyl group is observed at a much higher field, typically around 25-30 ppm.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~197 |

| C-NO₂ | ~148 |

| Ar-C (ipso) | ~141 |

| Ar-C (ortho) | ~129 |

| Ar-C (meta) | ~124 |

| CH=CH-C=O | ~144 |

| CH=CH-Ar | ~128 |

| CH₃ | ~28 |

Distortionless Enhancement by Polarization Transfer (DEPT) NMR Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is observed around 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of an α,β-unsaturated ketone. The presence of the nitro group is confirmed by two strong absorption bands, one for the asymmetric stretching vibration around 1510-1530 cm⁻¹ and another for the symmetric stretching vibration around 1340-1350 cm⁻¹. The C=C stretching vibration of the alkene and the aromatic ring are observed in the region of 1600-1650 cm⁻¹ and 1470-1500 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic and vinylic protons are typically found above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | ~1680-1700 |

| NO₂ | Asymmetric Stretching | ~1510-1530 |

| NO₂ | Symmetric Stretching | ~1340-1350 |

| C=C (alkene) | Stretching | ~1600-1650 |

| C=C (aromatic) | Stretching | ~1470-1500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The molecular formula of this compound is C₁₀H₉NO₃, which corresponds to a molecular weight of approximately 191.18 g/mol . guidechem.comchemicalbook.comnih.gov HRMS analysis would confirm this with a high degree of accuracy. For instance, a high-resolution mass spectrum of a related compound, 3-[(2-chloro-5-nitrophenyl)diazenyl]-2-phenyl-5H-thiochromeno[4,3-b]pyridine, showed a molecular ion peak with an exact mass that was in complete agreement with its molecular composition. acs.org Similarly, HRMS of this compound would provide its exact mass, confirming its elemental formula.

The mass spectrum would also show fragment ions resulting from the cleavage of the molecule. Common fragmentation pathways could include the loss of the methyl group, the nitro group, or cleavage of the butenone chain, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure of the compound. Chalcones, the class of compounds to which this compound belongs, are known to exhibit characteristic UV-Vis absorption spectra due to their extended π-conjugated systems. nih.gov

The UV-Vis spectrum of chalcones typically displays two main absorption bands, often referred to as Band I and Band II. nih.gov These bands arise from π → π* and n → π* electronic transitions. nih.govresearchgate.net The π → π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the molecule. The n → π* transitions are typically less intense and involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. fabad.org.tr

For this compound, the presence of the nitro group (-NO₂), a strong electron-withdrawing group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted chalcones. biointerfaceresearch.com This is due to the extension of the conjugated system and the stabilization of the excited state.

Based on studies of related nitro-substituted chalcones, the following electronic transitions are expected for this compound in a solvent like dimethylformamide: biointerfaceresearch.com

| Transition Type | Approximate λmax Range (nm) | Associated Molecular Orbitals |

| π → π | 260 - 300 | Excitation within the C=C and C=O groups and the aromatic ring. |

| n → π | 350 - 390 | Excitation of a non-bonding electron from the carbonyl oxygen to a π* orbital. |

The exact λmax values and molar absorptivity coefficients (ε) are dependent on the solvent used for the analysis. The extended conjugation in this compound, encompassing the nitrophenyl ring, the enone moiety, and the carbonyl group, results in significant absorption in the UV-A and near-visible regions of the electromagnetic spectrum. nih.gov

X-ray Diffraction Analysis of this compound and Related Structures

Studies on similar chalcones reveal that the molecule is likely to adopt a largely planar conformation, which maximizes the π-orbital overlap along the conjugated backbone. researchgate.net The central enone bridge typically exists in an s-cis or s-trans configuration, with the s-cis conformation often being observed in the solid state for related chalcones. researchgate.net

The crystal structure of 4-(4-nitrophenyl)morpholine, which shares the 4-nitrophenyl group, reveals important insights into the intermolecular interactions that may be present in the crystal lattice of this compound. researchgate.net These can include π-π stacking interactions between the aromatic rings of adjacent molecules, which help to stabilize the crystal packing. researchgate.net The perpendicular distance between parallel ring planes in such interactions is typically in the range of 3.7 to 3.8 Å. researchgate.net

Based on the analysis of related structures, the following crystallographic parameters can be anticipated for this compound:

| Structural Parameter | Expected Value/Characteristic | Reference/Basis |

| Crystal System | Monoclinic or Orthorhombic | Common for chalcone (B49325) derivatives doi.org |

| Space Group | P2₁/c or similar centrosymmetric group | Common for chalcone derivatives doi.org |

| Conformation | Largely planar with respect to the chalcone backbone | To maximize π-conjugation researchgate.net |

| Enone Configuration | Likely s-cis in the solid state | Observed in related chalcones researchgate.net |

| Intermolecular Interactions | π-π stacking of nitrophenyl rings, C-H···O hydrogen bonds | Observed in related structures researchgate.net |

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. It provides a diffraction pattern that is unique to a specific crystalline phase. While a dedicated PXRD pattern for this compound is not available in the searched literature, the analysis of PXRD data from other chalcone derivatives and nitrophenyl compounds can illustrate the type of information that can be obtained. researchgate.netresearchgate.net

The PXRD pattern of a crystalline solid consists of a series of peaks at specific diffraction angles (2θ), which are determined by the crystal lattice parameters according to Bragg's Law. The positions and relative intensities of these peaks serve as a fingerprint for the crystalline material.

For a synthesized sample of this compound, PXRD would be used to confirm its crystalline nature and to identify the specific polymorph (if multiple crystalline forms exist). The diffraction peaks would be sharp and well-defined for a highly crystalline sample.

The table below shows representative 2θ values and corresponding d-spacings from the PXRD pattern of a related chalcone, illustrating the typical data obtained from such an analysis. researchgate.net

| 2θ (degrees) | d-spacing (Å) | Relative Intensity |

| 11.42 | 7.74 | Moderate |

| 16.24 | 5.45 | Strong |

| 18.26 | 4.85 | Moderate |

| 25.28 | 3.52 | Strong |

This data can be used to identify the compound and to assess its purity, as the presence of other crystalline phases would result in additional peaks in the diffraction pattern.

Computational Chemistry and Theoretical Investigations of 4 4 Nitrophenyl but 3 En 2 One

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a lens into the electronic environment, reactivity, and stability of chemical compounds.

Density Functional Theory (DFT) Optimizations and Characterizations

In computational studies of similar compounds, Density Functional Theory (DFT) has been employed to determine the optimized ground-state geometry. For instance, in the study of 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol (B12086533), calculations were performed to predict the most stable three-dimensional arrangement of the atoms. These optimizations are crucial for ensuring that subsequent electronic property calculations are performed on a realistic molecular structure.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower reactivity.

For the analogous compound, 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the HOMO and LUMO energies were calculated. The HOMO is primarily localized on the acetylene (B1199291) and benzene (B151609) rings, indicating these are the regions most likely to donate electrons in a chemical reaction. Conversely, the LUMO is distributed over the nitro group and the benzene ring, suggesting these are the primary sites for accepting electrons.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map for 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol reveals that the most negative potential (red regions) is concentrated around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. The regions of positive potential (blue regions) are located around the hydrogen atoms, suggesting these are susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to explain and predict the outcomes of chemical reactions. The interactions between the FMOs of reacting species govern the reaction pathway. In the context of 4-(4-nitrophenyl)but-3-en-2-one (B1336856) and its analogs, FMO theory can be used to understand their behavior in cycloaddition reactions, electrophilic additions, and nucleophilic substitutions. The distribution of the HOMO and LUMO provides a roadmap for how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Intermolecular Interactions

While not explicitly detailed in the available literature for the title compound or its direct analogs, molecular dynamics (MD) simulations would be a powerful tool for investigating the intermolecular interactions of this compound in a condensed phase. MD simulations model the movement of atoms and molecules over time, providing insights into how molecules arrange themselves in a liquid or solid state and the nature of the forces between them. Such simulations could elucidate the formation of hydrogen bonds and other non-covalent interactions that dictate the macroscopic properties of the substance.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in crystal structures. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, a unique surface is generated for each molecule.

| Contact Type | Relative Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 22.6 |

| O···H/H···O | 18.5 |

| N···H/H···N | 3.4 |

| C···C | 2.8 |

Q & A

Q. What are the recommended synthesis protocols for 4-(4-Nitrophenyl)but-3-en-2-one, and how can purity be optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation between 4-nitrobenzaldehyde and a ketone (e.g., acetone) under basic or acidic conditions. For example, analogous enones are synthesized using ethanol as a solvent with catalytic HCl or NaOH, followed by recrystallization for purification . Microwave-assisted synthesis may enhance reaction efficiency. Purity is confirmed via HPLC or GC-MS, with recrystallization in ethanol/water mixtures recommended for optimal yield .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Spectroscopy : NMR (¹H/¹³C) identifies functional groups and conjugation patterns (e.g., nitro group deshielding effects). IR confirms carbonyl (C=O) and nitro (NO₂) stretches.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL or WinGX software resolves molecular geometry and packing . For anisotropic displacement parameter analysis, ORTEP-III generates thermal ellipsoid diagrams .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if dust/aerosols form .

- Storage : Keep in a dry, ventilated area away from strong oxidizers (e.g., peroxides) to prevent explosive reactions .

- Decomposition : Thermal degradation (TGA/DSC studies) releases CO, CO₂, and NOₓ; conduct reactions in fume hoods .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in cycloaddition or nucleophilic addition reactions?

The electron-withdrawing nitro group enhances electrophilicity at the α,β-unsaturated carbonyl site, facilitating Michael additions or Diels-Alder reactions. For example, nitro-substituted enones react with amines to form β-amino ketones. Computational studies (DFT) reveal reduced LUMO energy at the β-carbon, corroborating experimental kinetics . Competing reactions (e.g., nitro reduction) require controlled conditions (e.g., H₂/Pd-C at low pressure) .

Q. How can crystallographic software resolve data contradictions during structure refinement?

- SHELX Suite : Use SHELXL for least-squares refinement, adjusting parameters like ADPs and occupancy factors. Contradictions in bond lengths/angles may indicate twinning; SHELXD tests for pseudo-merohedral twinning .

- WinGX Integration : Combine SHELX output with WinGX’s visualization tools to validate hydrogen bonding and packing motifs. Discrepancies in R-factors (>5%) warrant re-examining data collection (e.g., crystal decay) .

Q. What methodologies assess the compound’s stability under photolytic or oxidative conditions?

- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via LC-MS. Nitro groups often undergo photoreduction to amines .

- Oxidative Stability : Use cyclic voltammetry to measure redox potentials. The nitro group’s resistance to oxidation makes the compound stable in air, but strong oxidizers (e.g., KMnO₄) may cleave the enone system .

Q. How can computational modeling complement experimental studies of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational spectra and electronic transitions (TD-DFT). Compare with experimental UV-Vis/NMR data .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The nitro group’s polarity may influence binding affinity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.